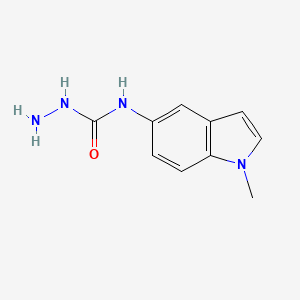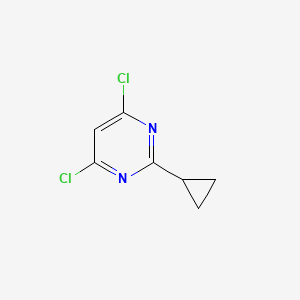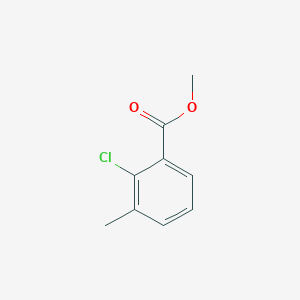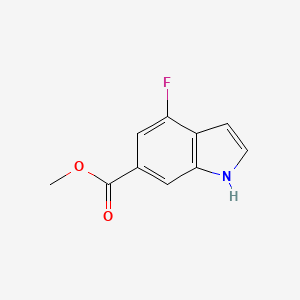
Lithium pyruvate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium pyruvate is a chemical compound formed by the combination of lithium and pyruvic acid. Pyruvic acid is a key intermediate in several metabolic pathways, including glycolysis. This compound is known for its potential therapeutic effects and its role in various biochemical processes. It is often studied for its antioxidant properties and its ability to protect cells from oxidative damage.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium pyruvate can be synthesized by reacting pyruvic acid with lithium hydroxide. The reaction typically occurs in an aqueous solution, where pyruvic acid is neutralized by lithium hydroxide, resulting in the formation of this compound and water:
CH3COCOOH+LiOH→CH3COCOOLi+H2O
Industrial Production Methods: Industrial production of this compound involves similar chemical reactions but on a larger scale. The process may include additional purification steps to ensure the compound’s purity. Techniques such as crystallization and filtration are commonly used to isolate and purify this compound from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions: Lithium pyruvate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce lithium acetate and carbon dioxide.
Reduction: It can be reduced to form lithium lactate.
Substitution: this compound can participate in substitution reactions where the lithium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various metal salts can be used to replace lithium in the compound.
Major Products:
Oxidation: Lithium acetate and carbon dioxide.
Reduction: Lithium lactate.
Substitution: Corresponding metal pyruvates.
Scientific Research Applications
Lithium pyruvate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: this compound is studied for its role in cellular metabolism and its potential to protect cells from oxidative stress.
Medicine: It has been investigated for its neuroprotective effects and its potential use in treating neurodegenerative diseases.
Industry: this compound is used in the production of various pharmaceuticals and as an additive in some industrial processes.
Mechanism of Action
The mechanism of action of lithium pyruvate involves several molecular targets and pathways:
Antioxidant Properties: this compound acts as an antioxidant by scavenging free radicals and reducing oxidative stress in cells.
Neuroprotection: It is believed to protect neurons by inhibiting apoptosis (programmed cell death) and promoting cell survival pathways.
Metabolic Regulation: this compound influences metabolic pathways by modulating the activity of enzymes involved in glycolysis and the citric acid cycle.
Comparison with Similar Compounds
Sodium Pyruvate: Similar to lithium pyruvate but with sodium instead of lithium. It also has antioxidant properties and is used in cell culture media.
Potassium Pyruvate: Contains potassium instead of lithium and is used in similar applications as this compound.
Uniqueness: this compound is unique due to the specific effects of lithium ions on cellular processes. Lithium has distinct biological activities, including mood stabilization and neuroprotection, which are not observed with sodium or potassium pyruvate. This makes this compound particularly interesting for medical and biochemical research.
Properties
CAS No. |
2922-61-4 |
|---|---|
Molecular Formula |
C3H4LiO3 |
Molecular Weight |
95.0 g/mol |
IUPAC Name |
lithium;2-oxopropanoate |
InChI |
InChI=1S/C3H4O3.Li/c1-2(4)3(5)6;/h1H3,(H,5,6); |
InChI Key |
MVXFVWAONSSTPH-UHFFFAOYSA-N |
SMILES |
[Li+].CC(=O)C(=O)[O-] |
Canonical SMILES |
[Li].CC(=O)C(=O)O |
Key on ui other cas no. |
2922-61-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B1593127.png)
![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1593128.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1593132.png)


![6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1593135.png)

